molecular formula C10H20O B7823770 3-Methyl-6-methyleneoctan-3-ol CAS No. 68227-31-6

3-Methyl-6-methyleneoctan-3-ol

Cat. No.: B7823770
CAS No.: 68227-31-6
M. Wt: 156.26 g/mol
InChI Key: CZBZCHPXBPHOSA-UHFFFAOYSA-N
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Description

3-Methyl-6-methyleneoctan-3-ol: is an organic compound with the molecular formula C10H20O It is a tertiary alcohol characterized by the presence of a methylene group at the sixth position and a methyl group at the third position of the octane chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-6-methyleneoctan-3-ol can be achieved through several synthetic routes. One common method involves the Grignard reaction . In this process, a Grignard reagent, such as methylmagnesium bromide, reacts with a suitable aldehyde or ketone precursor to form the desired alcohol. The reaction typically occurs under anhydrous conditions and requires the use of a solvent like diethyl ether or tetrahydrofuran.

Another approach involves the hydroboration-oxidation of an appropriate alkene. In this method, the alkene undergoes hydroboration with borane, followed by oxidation with hydrogen peroxide to yield the alcohol. This reaction is known for its regioselectivity and mild reaction conditions.

Industrial Production Methods

Industrial production of this compound often involves large-scale catalytic hydrogenation of the corresponding ketone or aldehyde. This process utilizes a metal catalyst, such as palladium or platinum, under high pressure and temperature to achieve efficient conversion to the alcohol. The choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-6-methyleneoctan-3-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the alcohol can yield the corresponding alkane. This reaction typically involves the use of reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The hydroxyl group of the alcohol can be substituted with other functional groups, such as halides, using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products Formed

    Oxidation: Ketones or aldehydes

    Reduction: Alkanes

    Substitution: Alkyl halides

Scientific Research Applications

3-Methyl-6-methyleneoctan-3-ol has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and natural products.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: It is used in the production of fragrances and flavors due to its unique olfactory properties.

Mechanism of Action

The mechanism of action of 3-Methyl-6-methyleneoctan-3-ol involves its interaction with specific molecular targets and pathways. As an alcohol, it can participate in hydrogen bonding and other non-covalent interactions with biological molecules. These interactions can influence the compound’s biological activity and its effects on cellular processes. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may interact with enzymes and receptors involved in metabolic and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-3-octanol: Similar structure but lacks the methylene group at the sixth position.

    6-Methyleneoctan-3-ol: Similar structure but lacks the methyl group at the third position.

    3-Methyl-6-octanol: Similar structure but lacks the methylene group at the sixth position.

Uniqueness

3-Methyl-6-methyleneoctan-3-ol is unique due to the presence of both a methylene group at the sixth position and a methyl group at the third position. This unique structural feature contributes to its distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

3-methyl-6-methylideneoctan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O/c1-5-9(3)7-8-10(4,11)6-2/h11H,3,5-8H2,1-2,4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZBZCHPXBPHOSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=C)CCC(C)(CC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10887288
Record name 3-Octanol, 3-methyl-6-methylene-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10887288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68227-31-6
Record name 3-Methyl-6-methylene-3-octanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68227-31-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Octanol, 3-methyl-6-methylene-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068227316
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Octanol, 3-methyl-6-methylene-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3-Octanol, 3-methyl-6-methylene-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10887288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methyl-6-methyleneoctan-3-ol
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